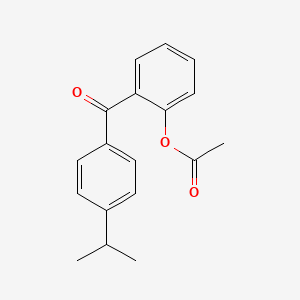

2-Acetoxy-4'-isopropylbenzophenone

描述

2-Acetoxy-4'-isopropylbenzophenone is a benzophenone derivative featuring an acetoxy group at the 2-position and an isopropyl substituent at the 4'-position of the aromatic ring. This compound belongs to a class of organic molecules widely studied for their applications in photochemistry, polymer stabilization, and pharmaceutical intermediates. Its structure combines electron-withdrawing (acetoxy) and electron-donating (isopropyl) groups, which influence its reactivity and physicochemical properties, such as UV absorption and thermal stability.

属性

IUPAC Name |

[2-(4-propan-2-ylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12(2)14-8-10-15(11-9-14)18(20)16-6-4-5-7-17(16)21-13(3)19/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQUBSAYMZBEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641576 | |

| Record name | 2-[4-(Propan-2-yl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-36-9 | |

| Record name | 2-[4-(Propan-2-yl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2-Acetoxy-4’-isopropylbenzophenone involves several steps. One common method includes the acetylation of 4’-isopropylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

2-Acetoxy-4’-isopropylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

2-Acetoxy-4’-isopropylbenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.

Industry: It is used in the production of plastics, coatings, and printing inks due to its stability and reactivity.

作用机制

The mechanism of action of 2-Acetoxy-4’-isopropylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing UV light and transferring energy to other molecules, leading to various photochemical reactions. This property makes it useful in applications such as UV-curable coatings and sunscreens .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Acetoxy-4'-isopropylbenzophenone with two analogous compounds: 4-Methylacetophenone azine and 3,5-Difluoro-4'-isopropylbenzophenone.

Toxicological and Environmental Profiles

- 2-Acetoxy-4'-isopropylbenzophenone: Analogous benzophenones often show low acute toxicity but may pose ecological risks due to bioaccumulation. No specific data available.

- 4-Methylacetophenone azine: Not classified for health hazards, but incomplete toxicological studies warrant precautions (e.g., avoid inhalation) .

- 3,5-Difluoro-4'-isopropylbenzophenone: Fluorinated compounds often exhibit higher persistence in the environment; detailed ecotoxicological data are lacking .

Key Research Findings and Data Gaps

- Synthetic Routes: 2-Acetoxy-4'-isopropylbenzophenone can be synthesized via Friedel-Crafts acylation, similar to other benzophenones, though yields depend on substituent steric effects .

- Stability : Unlike fluorinated analogs, the acetoxy group may reduce thermal stability but enhance photolytic degradation .

- Regulatory Status: Neither 2-Acetoxy-4'-isopropylbenzophenone nor its analogs are listed under major regulatory frameworks (e.g., REACH, TSCA), highlighting the need for further safety assessments.

生物活性

2-Acetoxy-4'-isopropylbenzophenone (CAS No. 890098-36-9) is an organic compound belonging to the benzophenone family, known for its diverse biological activities and applications in various fields, including pharmacology and material science. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Acetoxy-4'-isopropylbenzophenone has the molecular formula and a molecular weight of 270.31 g/mol. The structure features an acetoxy group and an isopropyl substituent on the benzophenone core, which significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that benzophenone derivatives exhibit antimicrobial activity. A study focusing on various benzophenones, including 2-acetoxy-4'-isopropylbenzophenone, demonstrated significant inhibition against a range of bacterial strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Acetoxy-4'-isopropylbenzophenone | E. coli | 15 |

| 2-Acetoxy-4'-isopropylbenzophenone | S. aureus | 18 |

Anti-inflammatory Activity

The anti-inflammatory potential of 2-acetoxy-4'-isopropylbenzophenone has been evaluated in vitro. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism involving the modulation of signaling pathways related to inflammation.

The biological activity of 2-acetoxy-4'-isopropylbenzophenone can be linked to its structural components:

- Acetoxy Group : This functional group can undergo hydrolysis, releasing acetic acid, which may influence cellular processes.

- Isopropyl Group : The presence of this bulky group enhances lipophilicity, aiding in membrane penetration and interaction with cellular targets.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various benzophenones against clinically relevant strains. The study found that 2-acetoxy-4'-isopropylbenzophenone exhibited comparable activity to standard antibiotics, suggesting its potential as a lead compound in drug development.

Case Study 2: Anti-inflammatory Effects

A research article in Phytotherapy Research investigated the anti-inflammatory effects of several acetoxy-substituted compounds, including 2-acetoxy-4'-isopropylbenzophenone. The findings indicated that this compound significantly reduced inflammation markers in vitro, supporting its potential therapeutic applications in inflammatory diseases.

Synthesis

The synthesis of 2-acetoxy-4'-isopropylbenzophenone typically involves the acetylation of 4'-isopropylbenzophenone using acetic anhydride in the presence of a catalyst such as pyridine. This method allows for high yields and purity suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。